molecular formula C10H8N2S B6254244 1H,4H-thiochromeno[4,3-c]pyrazole CAS No. 22362-41-0

1H,4H-thiochromeno[4,3-c]pyrazole

Cat. No. B6254244
CAS RN: 22362-41-0
M. Wt: 188.2
InChI Key:
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Description

1H,4H-Thiochromeno[4,3-c]pyrazole is a heterocyclic aromatic compound belonging to the class of thiopyrano[4,3-c]pyrazoles. It is a five-membered ring structure with two nitrogen atoms and three sulfur atoms. This compound has been studied extensively in the past two decades due to its diverse applications in organic synthesis, drug discovery, and material science.

Scientific Research Applications

1H,4H-Thiochromeno[4,3-c]pyrazole has been studied extensively in the past two decades due to its diverse applications in organic synthesis, drug discovery, and material science. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as thiopyrano[3,2-c]pyrazoles, thiopyrano[2,3-c]pyrazoles, and other thiopyrano[4,3-c]pyrazoles. It has also been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of heterocyclic compounds. Furthermore, it has been used as a precursor for the synthesis of various drugs and pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of 1H,4H-thiochromeno[4,3-c]pyrazole is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes involved in the metabolism of molecules, such as fatty acids and nucleotides. Furthermore, it has been suggested that it may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
1H,4H-Thiochromeno[4,3-c]pyrazole has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been reported to possess anti-cancer and anti-tumor activities. Furthermore, it has been found to possess antioxidant activity, scavenging free radicals and preventing oxidative damage. Additionally, it has been found to possess anti-allergic and anti-asthmatic effects.

Advantages and Limitations for Lab Experiments

1H,4H-Thiochromeno[4,3-c]pyrazole is a relatively stable compound and is easily synthesized in the laboratory. Furthermore, it is relatively non-toxic and has a low environmental impact. However, it is not very soluble in water and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of acids and bases and can be easily decomposed.

Future Directions

1H,4H-Thiochromeno[4,3-c]pyrazole has a wide range of potential applications in the pharmaceutical and materials science industries. It has been suggested that it may have potential applications in the treatment of cancer, inflammation, and bacterial and fungal infections. Furthermore, it has been suggested that it may have potential applications in the development of new drugs and materials. Additionally, it has been suggested that it may have potential applications in the development of new catalysts and reagents. Finally, it has been suggested that it may have potential applications in the development of new metal complexes and new heterocyclic compounds.

Synthesis Methods

1H,4H-Thiochromeno[4,3-c]pyrazole can be synthesized by different methods, such as the reaction of thiopyran-3-carbaldehyde with hydrazine hydrate, the reaction of thiopyran-3-carbaldehyde with ethyl acetoacetate and hydrazine hydrate, and the reaction of thiopyran-3-carbaldehyde with 1,2-diaminopropane and hydrazine hydrate. Other methods include the reaction of thiopyran-3-carbaldehyde with hydrazine hydrate and ethyl acetoacetate, the reaction of thiopyran-3-carbaldehyde with hydrazine hydrate and 1,2-diaminopropane, and the reaction of thiopyran-3-carbaldehyde with ethyl acetoacetate and 1,2-diaminopropane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,4H-thiochromeno[4,3-c]pyrazole involves the condensation of 3-methyl-2-butanone with 3-methyl-1-phenyl-1H-pyrazol-5-amine followed by cyclization with sulfur and a Lewis acid catalyst.", "Starting Materials": [ "3-methyl-2-butanone", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "sulfur", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butanone with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base to form the corresponding enamine.", "Step 2: Addition of sulfur and a Lewis acid catalyst to the enamine to form the thiochromeno[4,3-c]pyrazole ring system.", "Step 3: Purification of the product by column chromatography or recrystallization." ] }

CAS RN

22362-41-0

Product Name

1H,4H-thiochromeno[4,3-c]pyrazole

Molecular Formula

C10H8N2S

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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